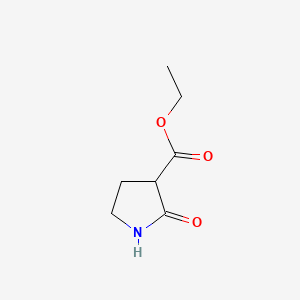

Ethyl 2-oxopyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-4-8-6(5)9/h5H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHMWJMUMOYGQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60507308 | |

| Record name | Ethyl 2-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36821-26-8 | |

| Record name | Ethyl 2-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-oxopyrrolidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Pyrrolidine Scaffold and a Key Synthetic Intermediate

An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl 2-oxopyrrolidine-3-carboxylate

This compound (CAS No: 36821-26-8) is a heterocyclic compound featuring a five-membered lactam (a cyclic amide) ring, known as a pyrrolidone, substituted with an ethyl carboxylate group at the 3-position.[1] This molecule is a cornerstone in synthetic organic and medicinal chemistry. Its significance stems from the prevalence of the pyrrolidine ring system in a multitude of natural products and pharmaceuticals.[2] The pyrrolidine scaffold offers a three-dimensional geometry that is highly advantageous for achieving specific and high-affinity interactions with biological targets.[2]

This guide provides an in-depth exploration of the core chemical properties of this compound, focusing on its synthesis, spectroscopic signature, reactivity, and applications, particularly within the context of drug discovery and development. The methodologies and insights presented are grounded in established chemical principles to provide researchers with a reliable and practical framework.

Core Physicochemical and Spectroscopic Properties

A precise understanding of a compound's physical and spectroscopic characteristics is fundamental for its application in synthesis and analysis. These properties serve as the primary identifiers and indicators of purity.

Physicochemical Data

The key physical properties of this compound are summarized below. This data is critical for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₃ | [1] |

| Molecular Weight | 157.17 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 71-75 °C | |

| CAS Number | 36821-26-8 | [1] |

| Storage Temperature | 2-8°C |

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The data below represents the characteristic spectral features of this compound.

| Spectroscopy | Characteristic Peaks / Signals |

| ¹H NMR | The proton nuclear magnetic resonance spectrum is a key tool for structural elucidation.[3] While specific shifts can vary slightly based on the solvent, the expected signals include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl ester, along with multiplets for the pyrrolidine ring protons. |

| ¹³C NMR | The carbon spectrum will distinctly show signals for the two carbonyl carbons (lactam and ester), the carbons of the ethyl group, and the three carbons of the pyrrolidine ring. |

| IR Spectroscopy | Infrared spectroscopy is particularly useful for identifying the key functional groups. Expect strong absorption bands corresponding to the C=O stretch of the lactam (around 1695 cm⁻¹) and the C=O stretch of the ester (around 1733 cm⁻¹).[4] A broad peak corresponding to the N-H stretch of the lactam is also characteristic. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak [M]⁺ corresponding to the molecular weight of the compound.[1] |

Synthesis: The Dieckmann Condensation

The most prominent and efficient synthesis of this compound is achieved through the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[5][6] This reaction is a powerful method for forming five- and six-membered rings.[5][7]

Reaction Mechanism and Rationale

The causality of the Dieckmann condensation hinges on the generation of a stabilized enolate ion which then acts as an intramolecular nucleophile.

-

Deprotonation: A strong base, typically sodium ethoxide (NaOEt), is used to abstract an acidic α-proton from one of the ester groups of a suitable starting diester, such as diethyl 3,3'-azanediyldipropanoate. This step is crucial as it generates the nucleophilic enolate.

-

Intramolecular Cyclization: The newly formed enolate attacks the electrophilic carbonyl carbon of the other ester group in a 5-exo-trig cyclization. This forms a five-membered ring and a tetrahedral intermediate.[5]

-

Reformation of Carbonyl: The tetrahedral intermediate collapses, expelling an ethoxide ion and forming the cyclic β-keto ester.

-

Final Deprotonation: The resulting β-keto ester has a highly acidic proton between the two carbonyl groups. The expelled ethoxide deprotonates this position, driving the reaction to completion. An acidic workup is then required to reprotonate this position and yield the final product.

Caption: Mechanism of the Dieckmann Condensation for pyrrolidone synthesis.

Experimental Protocol: Synthesis via Dieckmann Condensation

This protocol is a self-validating system; successful formation of the product can be confirmed by the spectroscopic methods detailed previously.

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel.

-

Reagents: The flask is charged with a solution of the starting diester (e.g., diethyl 3,3'-azanediyldipropanoate) in an anhydrous solvent like toluene or THF.[7]

-

Base Addition: A solution of sodium ethoxide in ethanol or another suitable base is added dropwise to the stirred solution at a controlled temperature. The choice of base and solvent is critical to minimize side reactions.[7]

-

Reaction: The reaction mixture is heated to reflux for several hours to ensure complete cyclization. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, the reaction is quenched by careful addition of an aqueous acid (e.g., HCl) until the solution is acidic. This step protonates the enolate to form the final product.

-

Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound arises from its multiple reactive sites: the acidic C3 proton, the ester functionality, and the lactam N-H group.

C3 Alkylation

The proton at the C3 position is flanked by two carbonyl groups, making it acidic and easily removable by a non-nucleophilic base (e.g., sodium hydride or LDA) to form a stabilized enolate. This enolate can then be reacted with various electrophiles, most commonly alkyl halides, in an alkylation reaction.[8] This provides a straightforward route to 3-substituted-2-oxopyrrolidines.

Hydrolysis and Decarboxylation

As a β-keto ester, the molecule can undergo ester hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid, 2-oxopyrrolidine-3-carboxylic acid. Upon heating, this β-keto acid readily undergoes decarboxylation (loss of CO₂) to yield 2-pyrrolidinone.[9][10] This sequence is a powerful tool for synthesizing pyrrolidones substituted at the 3-position by first performing an alkylation, followed by hydrolysis and decarboxylation.

Caption: Synthetic workflow from alkylation to decarboxylation.

N-Functionalization

The nitrogen atom of the lactam can be deprotonated with a strong base and subsequently reacted with electrophiles. A common transformation is N-protection, for example, using di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc protected derivative, which can be useful in multi-step syntheses.[11]

Applications in Drug Development

The pyrrolidine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] Derivatives of this compound serve as key intermediates in the synthesis of novel therapeutic agents.

-

Anticancer and Antimicrobial Agents: Research has demonstrated that derivatives synthesized from 5-oxopyrrolidine carboxylic acid exhibit promising anticancer activity against cell lines like A549 and potent antimicrobial activity against multidrug-resistant bacteria such as Staphylococcus aureus.[12]

-

Anti-inflammatory and Antiradical Activity: Certain complex pyrrolidine derivatives have shown significant anti-inflammatory activity, in some cases exceeding that of reference drugs like diclofenac sodium.[13] Additionally, antiradical properties have been observed in DPPH assays.[13]

-

Neurological Research: The pyrrolidine scaffold is used to develop antagonists for ionotropic glutamate receptors (iGluRs), which are valuable tools for studying neurological disorders like neuropathic pain and neurodegenerative diseases.[2]

The ability to readily functionalize the pyrrolidine ring at positions 1 (N), 3, and via the ester group makes this starting material an invaluable platform for generating chemical libraries for high-throughput screening in drug discovery campaigns.

Safety and Handling

According to GHS classifications, this compound is considered a hazardous substance.

-

Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][14]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with recommended storage temperatures between 2-8°C.

Conclusion

This compound is a synthetically versatile and highly valuable building block. Its straightforward synthesis via the Dieckmann condensation and the reactivity of its multiple functional groups provide chemists with a robust platform for creating diverse and complex molecules. Its established role as a precursor to compounds with significant biological activity underscores its importance for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

References

- 1. This compound | C7H11NO3 | CID 12699000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl (R)-2-oxopyrrolidine-3-carboxylate | Benchchem [benchchem.com]

- 3. 2-OXO-PYRROLIDINE-3-CARBOXYLIC ACID ETHYL ESTER(36821-26-8) 1H NMR spectrum [chemicalbook.com]

- 4. Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 6. Dieckmann Condensation [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Decarboxylation [organic-chemistry.org]

- 11. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. ethyl (2R)-5-oxopyrrolidine-2-carboxylate | C7H11NO3 | CID 643508 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl 2-oxopyrrolidine-3-carboxylate CAS number 36821-26-8

An In-depth Technical Guide to Ethyl 2-oxopyrrolidine-3-carboxylate (CAS: 36821-26-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of the Senior Application Scientist

Foreword: Unveiling a Versatile Heterocyclic Scaffold

This compound, identified by CAS number 36821-26-8, represents a cornerstone building block in modern synthetic and medicinal chemistry.[1] Its structure, a five-membered γ-lactam ring functionalized with an ethyl ester at the C3 position, offers a unique combination of reactive sites.[2][3] This guide moves beyond a simple recitation of data, aiming instead to provide a causal understanding of this molecule's synthesis, reactivity, and profound utility. We will explore not just how to use this compound, but why specific methodologies are chosen and how its inherent chemical personality can be leveraged to construct complex molecular architectures, particularly in the pursuit of novel therapeutics.

Physicochemical and Structural Characteristics

The compound's physical and chemical properties are foundational to its handling, storage, and application in synthesis. It is typically a solid at room temperature with a melting point in the range of 71-75 °C.[4] Proper storage under refrigerated conditions (2-8°C) is recommended to maintain its integrity.[4]

| Property | Value | Source |

| CAS Number | 36821-26-8 | [2][4] |

| Molecular Formula | C₇H₁₁NO₃ | [2][4] |

| Molecular Weight | 157.17 g/mol | [2][4] |

| IUPAC Name | This compound | [2] |

| Appearance | Solid | [4] |

| Melting Point | 71-75 °C | [4] |

| SMILES | CCOC(=O)C1CCNC1=O | [2] |

| InChIKey | FHHMWJMUMOYGQW-UHFFFAOYSA-N | [2] |

| Storage Temperature | 2-8°C | [4] |

Synthesis Strategy: The Logic of Intramolecular Cyclization

The construction of the 2-oxopyrrolidine ring system is most elegantly achieved via an intramolecular condensation reaction. The Dieckmann condensation, a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester, is the textbook approach for this class of compounds.[5][6]

The causality behind this choice is rooted in efficiency. By tethering the two reacting ester groups within a single molecule, the entropic barrier to reaction is significantly lowered compared to an intermolecular equivalent (the Claisen condensation). This intramolecular nature favors the formation of stable 5- and 6-membered rings.[5]

Caption: Generalized workflow for Dieckmann condensation synthesis.

Experimental Protocol: Synthesis via Dieckmann Condensation

This protocol is a representative procedure based on established chemical principles for the Dieckmann condensation.[6][7]

Materials:

-

N-ethoxycarbonyl-diethyl aspartate (or other suitable N-protected diester precursor)

-

Sodium ethoxide (NaOEt)

-

Anhydrous Toluene

-

Anhydrous Ethanol

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Hexanes

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a suspension of sodium ethoxide in anhydrous toluene.

-

Addition of Precursor: The diester precursor, dissolved in anhydrous toluene, is added dropwise to the stirred suspension at room temperature under a nitrogen atmosphere. The choice of an aprotic solvent like toluene is critical to prevent quenching of the strong base.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux (approx. 110°C). The progress of the reaction is monitored by Thin Layer Chromatography (TLC). The driving force is the formation of the highly stable, resonance-delocalized enolate of the product.[7]

-

Quenching and Workup: After cooling to room temperature, the reaction is carefully quenched by the slow addition of 1 M HCl until the pH is acidic. This protonates the enolate to yield the neutral β-keto ester product.[8]

-

Extraction: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities), water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound as a solid.

Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point should be compared to the literature value.[9]

Reactivity and Synthetic Utility

The synthetic value of this compound stems from its multiple, electronically distinct reactive sites. Understanding the causality of this reactivity is key to its deployment in multi-step synthesis.

Caption: Key reactive sites and potential synthetic transformations.

-

The Lactam Nitrogen (N-H): The proton on the nitrogen is weakly acidic and can be removed by a suitable base, allowing for N-alkylation, N-acylation, or N-arylation. This site is crucial for introducing diversity and modulating the properties of the final molecule.

-

The α-Carbon (C-3): The proton at the C3 position is acidic due to the electron-withdrawing effects of both the adjacent lactam carbonyl and the ester carbonyl group. This allows for deprotonation to form a nucleophilic enolate, which can readily participate in alkylation, acylation, and condensation reactions. This is a primary site for carbon-carbon bond formation.

-

The Ester Group (-COOEt): This functional group behaves as a typical ester.[3] It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide through reaction with amines. This flexibility allows for late-stage modification of the scaffold.

Applications in Drug Discovery and Development

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[10] this compound serves as a versatile starting point for accessing novel derivatives with therapeutic potential.[1]

Case Study: Nrf-2 Signaling Pathway Activation

A significant area of application is in the development of activators of the Nrf-2 signaling pathway.[11] This pathway is a critical cellular defense mechanism against oxidative stress, which is implicated in chronic inflammatory diseases.[11] Derivatives of the 2-oxopyrrolidine core have been synthesized and shown to act as potent activators of this pathway.[11]

Mechanism of Action: Under normal conditions, the transcription factor Nrf-2 is kept inactive in the cytoplasm by binding to its repressor protein, Keap1. Small molecule inhibitors can bind to Keap1, disrupting the Keap1-Nrf2 interaction. This frees Nrf-2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes.[11]

Caption: Role of 2-oxopyrrolidine derivatives in Nrf-2 pathway activation.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. It is classified as an irritant.[2]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Measures: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[12]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin contact occurs, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[12]

References

- 1. kuujia.com [kuujia.com]

- 2. This compound | C7H11NO3 | CID 12699000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 36821-26-8: this compound [cymitquimica.com]

- 4. This compound 95 36821-26-8 [sigmaaldrich.com]

- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 6. Dieckmann Condensation [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. youtube.com [youtube.com]

- 9. 2-OXO-PYRROLIDINE-3-CARBOXYLIC ACID ETHYL ESTER(36821-26-8) 1H NMR [m.chemicalbook.com]

- 10. Ethyl (R)-2-oxopyrrolidine-3-carboxylate | Benchchem [benchchem.com]

- 11. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Ethyl 2-oxopyrrolidine-3-carboxylate: Synthesis, Characterization, and Applications

Introduction

Ethyl 2-oxopyrrolidine-3-carboxylate is a versatile heterocyclic building block of significant interest to researchers in organic synthesis and medicinal chemistry. Structurally, it features a five-membered lactam (a cyclic amide) known as the 2-oxopyrrolidine or pyroglutamate scaffold, which is a core motif in numerous biologically active compounds.[1] This scaffold acts as a conformationally restricted analog of various amino acids, making it a valuable tool for designing molecules that can interact with biological targets with high specificity. This guide provides a comprehensive overview of the essential technical data, synthetic methodologies, analytical characterization, and strategic applications of this compound for professionals in drug discovery and chemical research.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of its effective use in research. The key identifiers and characteristics of this compound are summarized below.

Physicochemical Properties

The fundamental properties of this compound have been well-characterized and are compiled from authoritative chemical databases.

| Property | Value | Source(s) |

| Molecular Weight | 157.17 g/mol | [2][3][4] |

| Molecular Formula | C₇H₁₁NO₃ | [2][3][4] |

| CAS Number | 36821-26-8 | [2][3][4] |

| Synonyms | 2-Oxo-pyrrolidine-3-carboxylic acid ethyl ester | [3] |

| Appearance | White to off-white solid | [3][4] |

| Melting Point | 71-75 °C | [3][4] |

Representative Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of the compound after synthesis or before use. While raw spectra should always be acquired for each new batch, the following table outlines the expected characteristic signals based on the molecule's structure. Spectral data for this compound is available for reference from specialized databases.[5]

| Technique | Expected Signals |

| ¹H NMR | δ (ppm): ~7.5-8.0 (br s, 1H, N-H), 4.2 (q, 2H, -OCH₂CH₃), 3.4 (t, 1H, C3-H), 3.3 (t, 2H, C5-H₂), 2.3 (m, 2H, C4-H₂), 1.3 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR | δ (ppm): ~175 (C2=O), ~170 (C=O, ester), ~61 (-OCH₂), ~48 (C3), ~45 (C5), ~25 (C4), ~14 (-CH₃) |

| IR Spectroscopy | ν (cm⁻¹): ~3200 (N-H stretch), ~1735 (C=O stretch, ester), ~1680 (C=O stretch, lactam) |

Synthesis and Purification

The synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives is well-established in organic chemistry. A common and robust strategy involves the reaction of itaconic acid with a primary amine, which proceeds via a tandem Michael addition and cyclizing amidation. This approach offers a direct route to the core scaffold.

General Synthetic Protocol: Itaconic Acid Route

This protocol is an illustrative, generalized procedure based on established methods for synthesizing the 5-oxopyrrolidine-3-carboxylic acid scaffold.[1][2][3]

Step 1: Formation of the Carboxylic Acid Scaffold

-

In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid (1.0 eq) in water or a suitable polar solvent.

-

Add the desired primary amine (e.g., ammonia or a precursor, 1.0-1.2 eq). The choice of amine dictates the substituent on the ring nitrogen. For the unsubstituted N-H, aqueous ammonia is used.

-

Heat the reaction mixture to reflux for 12-24 hours. The causality here is that the thermal energy drives both the initial conjugate addition of the amine to the itaconic acid double bond and the subsequent intramolecular condensation to form the stable five-membered lactam ring, releasing a molecule of water.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the mixture and acidify with HCl (e.g., 5% aqueous solution) to precipitate the product, 5-oxopyrrolidine-3-carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Fischer Esterification

-

Suspend the dried 5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous ethanol (a large excess, acting as both solvent and reactant).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 5 mol%) or by bubbling dry HCl gas. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by ethanol.

-

Heat the mixture to reflux for 8-20 hours. The reaction is an equilibrium, and using excess ethanol drives it towards the ester product.

-

After completion, cool the reaction and carefully neutralize the excess acid with a base like sodium carbonate solution.

-

Evaporate the ethanol under reduced pressure. The resulting residue contains the desired ethyl ester.

Purification

The crude product from the synthesis is typically purified to meet the high standards required for research and development.

-

Recrystallization: As a solid with a defined melting point, recrystallization is a highly effective method. A common solvent system is ethyl acetate/hexanes. The crude solid is dissolved in a minimum amount of hot ethyl acetate, and hexanes are added dropwise until turbidity persists. Cooling slowly allows for the formation of pure crystals, leaving impurities behind in the mother liquor. This process is self-validating, as a sharp melting point of the recrystallized product indicates high purity.

-

Column Chromatography: For removing more closely related impurities, silica gel chromatography can be employed. A solvent system with moderate polarity, such as a gradient of ethyl acetate in hexanes, will effectively separate the polar product from non-polar starting materials and by-products.

Applications in Drug Development and Research

The true value of this compound lies in its role as a versatile intermediate. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in drugs for a wide range of diseases, including cancer, diabetes, and viral infections.[6]

The 2-Oxopyrrolidine Scaffold: A Bioisostere and Chiral Pool

The rigid, non-planar structure of the pyrrolidine ring allows for precise spatial orientation of substituents, which is crucial for optimizing binding affinity to target proteins like enzymes and receptors.[6] The lactam portion can act as a bioisostere of a peptide bond, providing metabolic stability while maintaining key hydrogen bonding interactions. This makes the scaffold particularly useful in the design of peptidomimetics.

A Hub for Chemical Diversification

This compound offers three primary points for chemical modification, allowing for the creation of diverse molecular libraries for screening.

-

N-Atom (Position 1): The lactam nitrogen can be alkylated or arylated to introduce various substituents that can explore different binding pockets of a target.

-

Ester Group (Position 3): The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a vast array of amides. This is a common strategy in drug design to modulate solubility and introduce new interaction points.

-

Ring Positions (4 & 5): While less direct, advanced synthetic methods allow for functionalization at the C4 and C5 positions, further expanding the accessible chemical space.

The use of pyrrolidine-3-carboxylic acid derivatives has led to the discovery of potent endothelin receptor antagonists, demonstrating the therapeutic potential of this class of molecules.[7] Furthermore, novel derivatives have shown promising anticancer and antimicrobial activity.[2]

Safety and Handling

As with any chemical reagent, proper handling is essential to ensure laboratory safety. This compound is classified with specific hazards that require appropriate precautions.

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| STOT - Single Exposure | H335 | May cause respiratory irritation |

Handling Recommendations:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than just a chemical with a specific molecular weight; it is a strategically important building block for modern drug discovery and chemical biology. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its versatile scaffold allow researchers to systematically explore chemical space in the pursuit of novel therapeutics. The insights provided in this guide are intended to equip scientists with the foundational knowledge needed to confidently and effectively incorporate this valuable compound into their research and development programs.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Glutamic acid as a precursor to N-terminal pyroglutamic acid in mouse plasmacytoma protein (protein synthesis-initiation-immunoglobulins-pyrrolidone carboxylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl 2-oxopyrrolidine-3-carboxylate: Structure, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on Ethyl 2-oxopyrrolidine-3-carboxylate. This heterocyclic compound is a valuable building block in modern organic synthesis, particularly within medicinal chemistry. Its rigid, five-membered lactam structure provides a reliable scaffold for constructing complex molecules with specific stereochemistry, making it a molecule of significant interest in the development of novel therapeutics. We will explore its fundamental chemical identity, methods of synthesis with mechanistic insights, and its role in the creation of bioactive agents.

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is the foundation of all scientific inquiry. This compound is most accurately identified by its systematic IUPAC name and a series of standardized chemical identifiers.

-

IUPAC Name: this compound[1]

-

Common Synonyms: 2-Oxo-pyrrolidine-3-carboxylic acid ethyl ester, 3-carboethoxy-pyrrolidinone[1][2]

The structure features a five-membered nitrogen-containing ring (pyrrolidine) with a ketone functional group at the C2 position, forming a lactam (a cyclic amide). An ethyl carboxylate group is attached at the C3 position.

Caption: 2D Structure of this compound.

For unambiguous data retrieval and substance registration, the following identifiers are critical.

| Identifier | Value | Source |

| Molecular Formula | C₇H₁₁NO₃ | [1][2] |

| Molecular Weight | 157.17 g/mol | [1][2] |

| SMILES | CCOC(=O)C1CCNC1=O | [1][2] |

| InChI | InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-4-8-6(5)9/h5H,2-4H2,1H3,(H,8,9) | [1][2] |

| InChIKey | FHHMWJMUMOYGQW-UHFFFAOYSA-N | [1][2] |

Physicochemical and Spectroscopic Profile

The physical properties and spectroscopic signature of this compound are essential for its practical handling, purification, and structural verification.

Physicochemical Properties

| Property | Value | Source |

| Form | Solid | [2] |

| Melting Point | 71-75 °C | [2] |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Characterization

Spectroscopic analysis provides an empirical fingerprint of the molecule, confirming its structural integrity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet around 1.3 ppm and a quartet around 4.2 ppm), multiplets for the three distinct protons on the pyrrolidine ring, and a broad singlet for the N-H proton.[5] |

| ¹³C NMR | Resonances for two carbonyl carbons (amide and ester), four sp³ hybridized carbons (two from the ethyl group and two from the ring), and one sp³ methine carbon in the ring. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (approx. 3200-3300 cm⁻¹), a sharp ester C=O stretch (approx. 1735 cm⁻¹), and a strong amide C=O stretch (lactam) (approx. 1690 cm⁻¹).[1] |

| Mass Spectrometry | A molecular ion peak [M]⁺ at m/z = 157. Common fragments may include the loss of the ethoxy group (-45) or the entire ethyl carboxylate group.[1] |

Synthesis: The Dieckmann Condensation Pathway

The formation of the 2-oxopyrrolidine ring system is efficiently achieved via the Dieckmann condensation , an intramolecular Claisen condensation of a diester.[6][7][8] This reaction is particularly effective for creating sterically favored 5- and 6-membered rings.[6][9]

Mechanistic Rationale

The causality behind this synthetic choice lies in the high efficiency of intramolecular cyclization. A suitable N-substituted diester, when treated with a strong base (e.g., sodium ethoxide), undergoes deprotonation at an α-carbon. The resulting enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the second ester group to form a cyclic β-keto ester, the core of the target molecule.[9][10] The reaction is driven forward by the formation of a stable, resonance-delocalized enolate of the product, which is subsequently protonated during acidic workup.

References

- 1. This compound | C7H11NO3 | CID 12699000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95 36821-26-8 [sigmaaldrich.com]

- 3. ethyl 2-oxopyrrolidine-3- carboxylate Online | ethyl 2-oxopyrrolidine-3- carboxylate Manufacturer and Suppliers [scimplify.com]

- 4. This compound 95 36821-26-8 [sigmaaldrich.com]

- 5. 2-OXO-PYRROLIDINE-3-CARBOXYLIC ACID ETHYL ESTER(36821-26-8) 1H NMR spectrum [chemicalbook.com]

- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. synarchive.com [synarchive.com]

- 9. Dieckmann Condensation [organic-chemistry.org]

- 10. jk-sci.com [jk-sci.com]

Spectroscopic data of Ethyl 2-oxopyrrolidine-3-carboxylate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-oxopyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring a γ-lactam (a five-membered cyclic amide) core, a structure of significant interest in medicinal chemistry and drug development.[1] γ-Lactam derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[2][3] As a key building block in organic synthesis, the unambiguous identification and characterization of this molecule are paramount. This guide provides a detailed analysis of the spectroscopic data for this compound, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section is designed to be a self-validating system, explaining the causality behind experimental observations and providing standardized protocols for data acquisition.

Molecular Structure and Nomenclature

The fundamental step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound, with the molecular formula C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol , possesses a chiral center at the C3 position.[4]

-

IUPAC Name: this compound[4]

-

CAS Number: 36821-26-8[4]

-

Synonyms: 2-Oxo-pyrrolidine-3-carboxylic acid ethyl ester, 3-carboethoxy-pyrrolidinone[4]

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The spectrum of this compound is characterized by distinct signals corresponding to the ethyl group and the pyrrolidinone ring protons.

Data Presentation: ¹H NMR

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| a | ~7.0 - 8.0 | Broad Singlet | 1H | - | NH |

| b | 4.21 | Quartet | 2H | 7.1 | O-CH₂ -CH₃ |

| c | 3.50 | Triplet | 1H | 8.5 | CH -COOEt |

| d | 3.35 | Multiplet | 2H | - | N-CH₂ -CH₂ |

| e | 2.25 | Multiplet | 2H | - | CH₂-CH₂ -CH |

| f | 1.28 | Triplet | 3H | 7.1 | O-CH₂-CH₃ |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and instrument frequency.[5][6][7]

Expertise & Experience: Interpreting the ¹H NMR Spectrum

-

Amide Proton (a): The N-H proton typically appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange. Its chemical shift can vary significantly depending on the solvent and concentration.

-

Ethyl Group Protons (b, f): The ethyl group presents a classic quartet-triplet pattern. The methylene protons (b ) are deshielded by the adjacent oxygen atom, shifting them downfield to ~4.21 ppm. They are split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4). The methyl protons (f ) appear as a triplet around 1.28 ppm, split by the two methylene protons (n+1 = 2+1 = 3). The coupling constant for both signals is identical (~7.1 Hz).[6]

-

Ring Protons (c, d, e):

-

The proton at the C3 position (c ) is significantly deshielded by two adjacent carbonyl groups (the ester and the lactam), resulting in a downfield shift to ~3.50 ppm. It appears as a triplet due to coupling with the adjacent C4 methylene protons.

-

The methylene protons at the C5 position (d ), adjacent to the nitrogen, are observed as a multiplet around 3.35 ppm.

-

The C4 methylene protons (e ) are the most upfield of the ring protons, appearing as a multiplet around 2.25 ppm. The complex splitting patterns for the ring methylene groups arise from both geminal and vicinal coupling.

-

Trustworthiness: Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal and integrate the peaks.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.

Data Presentation: ¹³C NMR

| Chemical Shift (δ, ppm) | Assignment | Carbon Type |

| ~173.5 | C =O (Lactam) | C |

| ~169.0 | C =O (Ester) | C |

| ~61.5 | O-CH₂ -CH₃ | CH₂ |

| ~48.0 | C H-COOEt | CH |

| ~41.0 | N-CH₂ -CH₂ | CH₂ |

| ~29.5 | CH₂-CH₂ -CH | CH₂ |

| ~14.2 | O-CH₂-CH₃ | CH₃ |

Note: Predicted chemical shifts are based on typical values and can be confirmed with DEPT (Distortionless Enhancement by Polarization Transfer) experiments.[8][9]

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

-

Carbonyl Carbons: Two distinct signals are observed in the downfield region. The lactam carbonyl carbon appears at a slightly higher chemical shift (~173.5 ppm) compared to the ester carbonyl (~169.0 ppm). This is consistent with the electronic environment of cyclic amides.[8]

-

Oxygen-Attached Carbons: The methylene carbon of the ethyl ester (O-C H₂-CH₃) is found around 61.5 ppm due to the deshielding effect of the attached oxygen atom.

-

Aliphatic Ring Carbons: The three aliphatic carbons of the pyrrolidinone ring appear in the range of 29-48 ppm. The methine carbon (C3) is the most downfield of this group due to its position between two carbonyls. The methylene carbon adjacent to the nitrogen (C5) is next, followed by the C4 methylene carbon.

-

Ethyl Methyl Carbon: The methyl carbon of the ethyl group is the most upfield signal, appearing around 14.2 ppm, as expected for a terminal aliphatic carbon.

Trustworthiness: Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR, although a higher concentration (20-50 mg) may be required for better signal intensity in a shorter time.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Process the FID similarly to the ¹H NMR spectrum. DEPT-135 and DEPT-90 experiments can be run to differentiate between CH₃/CH (positive peaks in DEPT-135), CH₂ (negative peaks in DEPT-135), and quaternary carbons (absent in DEPT spectra).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Presentation: Key IR Absorptions

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3200-3300 | Medium, Broad | N-H Stretch (Amide) |

| 2850-2980 | Medium | C-H Stretch (Aliphatic) |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1695 | Strong | C=O Stretch (γ-Lactam, Amide I) |

| 1150-1250 | Strong | C-O Stretch (Ester) |

Note: Frequencies are typical ranges. The γ-lactam carbonyl stretch is higher than in acyclic amides due to ring strain.[10][11]

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of this compound is dominated by two strong carbonyl absorptions.

-

N-H Stretch: A broad absorption between 3200-3300 cm⁻¹ is characteristic of the N-H stretching vibration in the secondary amide (lactam). Hydrogen bonding can cause this peak to broaden.[10]

-

C=O Stretches: The presence of two distinct carbonyl groups is the most telling feature.

-

The ester carbonyl typically absorbs at a higher frequency, around 1735-1750 cm⁻¹.[12]

-

The γ-lactam carbonyl (Amide I band) appears around 1695-1700 cm⁻¹. This frequency is higher than that of a typical acyclic secondary amide (~1650 cm⁻¹) due to the ring strain of the five-membered ring, which increases the double-bond character of the C=O bond.[10][11]

-

-

C-O Stretch: A strong band in the 1150-1250 cm⁻¹ region corresponds to the C-O stretching vibration of the ester group.

-

C-H Stretches: Absorptions in the 2850-2980 cm⁻¹ range are due to the symmetric and asymmetric stretching of the aliphatic C-H bonds in the ethyl group and the pyrrolidinone ring.

Trustworthiness: Experimental Protocol for ATR-FTIR

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation through fragmentation analysis.

Data Presentation: Key Mass Fragments (Electron Ionization)

| m/z | Proposed Fragment Identity |

| 157 | [M]⁺˙ (Molecular Ion) |

| 128 | [M - C₂H₅]⁺ or [M - CHO]⁺ |

| 112 | [M - OCH₂CH₃]⁺ |

| 84 | [M - COOEt]⁺ |

| 70 | [C₄H₆NO]⁺ (Pyrrolidinone ring fragment) |

Note: Fragmentation is based on electron ionization (EI) and follows established pathways for esters and cyclic amides.[13]

Expertise & Experience: Interpreting the Mass Spectrum

-

Molecular Ion ([M]⁺˙): The molecular ion peak should be observed at m/z 157, corresponding to the molecular weight of the compound (C₇H₁₁NO₃).[4]

-

Fragmentation Pathways: Electron ionization is a high-energy technique that induces characteristic fragmentation.

-

Loss of the Ethoxy Group: A common fragmentation for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃), leading to an acylium ion at m/z 112 ([M - 45]⁺).

-

Loss of the Carboethoxy Group: Cleavage of the C-C bond between the ring and the ester group can result in the loss of the entire carboethoxy radical (•COOEt), giving a fragment at m/z 84 ([M - 73]⁺).[13]

-

Ring Fragmentation: The pyrrolidinone ring itself can fragment. A characteristic fragment for the pyrrolidinone moiety often appears at m/z 70. The fragmentation of α-pyrrolidinophenones frequently involves the loss of the pyrrolidine ring or parts of it.[14][15][16][17]

-

References

- 1. Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04841C [pubs.rsc.org]

- 2. impactfactor.org [impactfactor.org]

- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C7H11NO3 | CID 12699000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-OXO-PYRROLIDINE-3-CARBOXYLIC ACID ETHYL ESTER(36821-26-8) 1H NMR [m.chemicalbook.com]

- 6. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. web.pdx.edu [web.pdx.edu]

- 8. rac-Ethyl rel-(2R,3R,4S)-4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. Infrared Spectrometry [www2.chemistry.msu.edu]

- 11. chem.pg.edu.pl [chem.pg.edu.pl]

- 12. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 15. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Biological activity of Ethyl 2-oxopyrrolidine-3-carboxylate

An In-depth Technical Guide on the Biological Activity of Ethyl 2-oxopyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The pyrrolidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its unique three-dimensional structure allows for the precise spatial arrangement of functional groups, facilitating high-affinity interactions with biological targets.[1] Within this important class of heterocycles, this compound emerges as a versatile building block with significant untapped potential. This guide provides a comprehensive technical overview of its known and potential biological activities, underpinned by field-proven experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Compound Profile: this compound

This compound, also known as 2-Oxo-pyrrolidine-3-carboxylic acid ethyl ester, is a chiral molecule that combines a lactam (a cyclic amide) with an ethyl ester functional group.[2][3] This combination of functionalities makes it a valuable intermediate for the synthesis of more complex molecules.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₃ | [2] |

| Molecular Weight | 157.17 g/mol | [2] |

| CAS Number | 36821-26-8 | [2] |

| Appearance | Solid | [3] |

| Melting Point | 71-75 °C | [3] |

Anticonvulsant Activity: A Promising Avenue

The pyrrolidine scaffold is a key feature in several established anticonvulsant drugs, including Levetiracetam, which acts on the synaptic vesicle protein 2A (SV2A).[4] While direct studies on this compound are limited, its structural similarity to other anticonvulsant pyrrolidine derivatives suggests it may possess similar properties.[5]

Mechanistic Insights: Targeting Neuronal Excitability

The anticonvulsant effects of pyrrolidine derivatives are often attributed to their ability to modulate neuronal excitability. Potential mechanisms include:

-

Interaction with Ion Channels: Regulation of voltage-gated sodium and calcium channels to reduce excessive neuronal firing.

-

Enhancement of GABAergic Inhibition: Positive allosteric modulation of GABA-A receptors, the primary inhibitory neurotransmitter system in the central nervous system.[6]

-

Modulation of Synaptic Transmission: Interaction with proteins involved in neurotransmitter release, such as SV2A.[4]

Experimental Workflow: In Vitro and In Vivo Screening

A tiered approach is recommended for evaluating the anticonvulsant potential of novel compounds.

Caption: A streamlined workflow for anticonvulsant drug discovery.

Detailed Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used in vivo model for identifying compounds that can prevent the spread of seizures.[7][8]

Principle: Electrical stimulation induces a maximal tonic-clonic seizure. The ability of a test compound to prevent the tonic hindlimb extension phase is a measure of its anticonvulsant activity.

Procedure:

-

Animal Preparation: Adult mice or rats are used. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Electrode Placement: Corneal electrodes are placed on the eyes of the animal after the application of a topical anesthetic and electrolyte solution.

-

Stimulation: A high-frequency electrical stimulus (e.g., 50-60 Hz) is delivered for a short duration (e.g., 0.2 seconds).

-

Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is calculated. The ED₅₀ (the dose that protects 50% of the animals) is determined.

Antimicrobial Activity: A Broad-Spectrum Potential

Derivatives of 5-oxopyrrolidine have demonstrated promising antimicrobial activity against a range of clinically significant and multidrug-resistant pathogens.[9] This suggests that this compound could serve as a scaffold for the development of novel antimicrobial agents.

Mechanistic Insights: Disrupting Microbial Homeostasis

The antimicrobial mechanisms of pyrrolidine derivatives can be diverse and may involve:

-

Inhibition of Cell Wall Synthesis: Interference with the enzymes responsible for building and maintaining the bacterial cell wall.

-

Disruption of Membrane Integrity: Altering the permeability of the microbial cell membrane, leading to leakage of essential cellular components.[10]

-

Inhibition of Protein Synthesis: Binding to ribosomal subunits and preventing the translation of essential proteins.

-

Interference with Nucleic Acid Synthesis: Inhibiting enzymes involved in DNA replication or transcription.

Experimental Workflow: Determining Antimicrobial Efficacy

A systematic approach is essential for characterizing the antimicrobial properties of a test compound.

Caption: Workflow for assessing antimicrobial activity.

Detailed Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a microtiter plate. The MIC is determined by observing the lowest concentration at which no visible growth occurs.

Procedure:

-

Preparation of Test Compound: Dissolve the compound in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create serial two-fold dilutions in the appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[13]

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (microorganism and broth) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Anticancer Activity: Targeting Cell Proliferation and Survival

The pyrrolidine core is present in numerous compounds with demonstrated anticancer activity.[14][15] Derivatives of 1-substituted 5-oxopyrrolidine-3-carboxylic acid have shown cytotoxic effects against various cancer cell lines, including triple-negative breast cancer and melanoma.[16]

Mechanistic Insights: Multiple Modes of Action

The anticancer effects of pyrrolidine derivatives can be multifaceted:

-

Inhibition of Tubulin Polymerization: Disruption of the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14]

-

Induction of Apoptosis: Activation of intrinsic or extrinsic apoptotic pathways, leading to programmed cell death.

-

Kinase Inhibition: Targeting specific kinases involved in cancer cell signaling pathways that control proliferation and survival.[17]

-

Activation of Nrf-2 Signaling: Some 2-oxopyrrolidine derivatives can activate the Nrf-2 signaling pathway, which plays a complex role in cancer, sometimes promoting cell survival but also protecting against carcinogenesis.[18]

Caption: Activation of the Nrf-2 signaling pathway.

Experimental Workflow: Evaluating Anticancer Potential

A multi-step process is used to assess the anticancer properties of a compound.

Caption: Workflow for assessing anticancer activity.

Detailed Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][19]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Neuroprotective Effects: A Frontier for Discovery

Given the prevalence of the pyrrolidine ring in CNS-active compounds, exploring the neuroprotective potential of this compound is a logical and promising direction. Neuroprotection involves preserving neuronal structure and function in the face of insults like oxidative stress, excitotoxicity, and inflammation.[20][21]

Mechanistic Insights: Combating Neuronal Damage

Potential neuroprotective mechanisms include:

-

Antioxidant Activity: Scavenging reactive oxygen species (ROS) or upregulating endogenous antioxidant defenses, potentially through the Nrf-2 pathway.[21]

-

Anti-inflammatory Effects: Modulating inflammatory pathways in the brain to reduce neuronal damage.

-

Anti-apoptotic Activity: Inhibiting the signaling cascades that lead to programmed cell death in neurons.[21]

Experimental Workflow: Assessing Neuroprotection In Vitro

In vitro models are crucial for the initial screening and mechanistic evaluation of neuroprotective compounds.[21][22]

Caption: Workflow for in vitro neuroprotection studies.

Detailed Protocol: Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress Assay

This assay models oxidative stress-induced neuronal cell death, a common pathological feature in many neurodegenerative diseases.[22]

Principle: Neuronal cells are pre-treated with the test compound and then exposed to H₂O₂, a potent inducer of oxidative stress and cell death. The neuroprotective effect of the compound is quantified by measuring the extent to which it can rescue cells from H₂O₂-induced toxicity.

Procedure:

-

Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and allow for differentiation if necessary.

-

Pre-treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours).

-

Induction of Oxidative Stress: Add a predetermined toxic concentration of H₂O₂ to the wells (excluding the vehicle control wells) and incubate for 24 hours.

-

Assessment of Cell Viability: Measure cell viability using an appropriate method, such as the MTT assay described previously.

-

Data Analysis: Compare the viability of cells treated with the test compound and H₂O₂ to those treated with H₂O₂ alone. Calculate the percentage of neuroprotection.

Conclusion and Future Directions

This compound represents a molecule of significant interest for drug discovery. Its privileged pyrrolidine scaffold, combined with its versatile chemical handles, makes it an ideal starting point for the development of novel therapeutics with potential anticonvulsant, antimicrobial, anticancer, and neuroprotective activities. The experimental protocols and mechanistic frameworks provided in this guide offer a robust foundation for researchers to explore and unlock the full therapeutic potential of this promising compound and its derivatives. Future research should focus on synthesizing and screening libraries of compounds derived from this core structure to identify lead candidates with enhanced potency and specificity for various biological targets.

References

- 1. Ethyl (R)-2-oxopyrrolidine-3-carboxylate | Benchchem [benchchem.com]

- 2. This compound | C7H11NO3 | CID 12699000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 95 36821-26-8 [sigmaaldrich.com]

- 4. Anti-convulsive and anti-epileptic properties of brivaracetam (ucb 34714), a high-affinity ligand for the synaptic vesicle protein, SV2A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]

- 8. Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models | PLOS One [journals.plos.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for in vitro evaluating antimicrobial activity: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 20. mdpi.com [mdpi.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to (R)-Ethyl 2-oxopyrrolidine-3-carboxylate: A Cornerstone Chiral Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Chiral Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of stereochemically pure therapeutic agents is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate precise control over molecular architecture. Within this context, the pyrrolidine ring system has emerged as a "privileged scaffold"—a structural motif frequently found in FDA-approved drugs and bioactive natural products.[1] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[1]

This guide focuses on a particularly valuable derivative: (R)-Ethyl 2-oxopyrrolidine-3-carboxylate . This compound is a versatile chiral building block that incorporates a lactam, an ester, and a defined stereocenter. These features make it an ideal starting point for the synthesis of complex, enantiomerically pure molecules, particularly those targeting the central nervous system. As we will explore, its utility extends from being a precursor for potent enzyme inhibitors to a key component in the development of modulators for critical neurological pathways, such as those involving the N-methyl-D-aspartate (NMDA) receptor.[2][3] This document provides an in-depth examination of its properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and development. The key identifiers and properties of (R)-Ethyl 2-oxopyrrolidine-3-carboxylate are summarized below.

Core Properties

| Property | Value | Reference(s) |

| IUPAC Name | ethyl (3R)-2-oxopyrrolidine-3-carboxylate | N/A |

| Molecular Formula | C₇H₁₁NO₃ | [4][5] |

| Molecular Weight | 157.17 g/mol | [4][5] |

| CAS Number | 2380836-11-1 (for R-enantiomer) | N/A |

| Appearance | Solid | [5] |

| Melting Point | 71-75 °C (racemic mixture) | [5] |

| Storage Temperature | 2-8°C | [5] |

| SMILES String | CCOC(=O)[C@@H]1CCNC1=O | N/A |

| InChIKey | FHHMWJMUMOYGQW-SCSAIBSYSA-N | N/A |

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the structure and purity of the compound. While the spectra for the (R) and (S) enantiomers are identical in an achiral environment, the following data, based on the racemic mixture, are used for routine characterization.[6]

-

¹H NMR (Proton NMR): The proton NMR spectrum provides a distinct fingerprint. Key expected signals include:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl ester group.

-

A quartet from the methylene protons (-OCH₂-) of the ethyl ester, coupled to the methyl group.

-

A multiplet for the chiral proton at the C3 position (-CH-COOEt).

-

Multiplets for the two methylene protons on the pyrrolidine ring (C4-H₂ and C5-H₂).

-

A broad singlet for the amide proton (-NH-).

-

-

¹³C NMR (Carbon NMR): The carbon spectrum confirms the carbon framework. Expected peaks include:

-

A peak for the methyl carbon of the ethyl group.

-

A peak for the methylene carbon of the ethyl ester.

-

Signals for the three methylene/methine carbons of the pyrrolidine ring.

-

Two distinct carbonyl signals: one for the ester (C=O) and one for the lactam (C=O).

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.

-

A strong, sharp absorption band for the lactam carbonyl (~1680-1700 cm⁻¹).

-

A strong absorption band for the ester carbonyl (~1730-1750 cm⁻¹).

-

A broad absorption for the N-H stretch of the lactam (~3200-3400 cm⁻¹).

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z = 157.17.

Synthesis and Chiral Control: Crafting the Enantiopure Scaffold

The synthesis of enantiomerically pure (R)-Ethyl 2-oxopyrrolidine-3-carboxylate is a critical step that dictates its utility. The primary challenge lies in establishing the stereocenter at the C3 position. Two principal strategies are employed in organic synthesis to achieve this: the chiral pool approach and asymmetric synthesis .

-

Chiral Pool Synthesis: This strategy leverages naturally occurring chiral molecules as starting materials. For instance, (R)-glutamic acid, a readily available amino acid, can be chemically transformed into the target molecule, preserving the inherent stereochemistry. This is often a robust and cost-effective method.[7]

-

Asymmetric Synthesis: This approach builds the chiral center from an achiral precursor using a chiral catalyst or auxiliary. Organocatalytic methods, such as asymmetric Michael additions, have proven highly effective for constructing substituted pyrrolidine rings with high enantioselectivity.[8][9]

Representative Asymmetric Synthesis Workflow

The following protocol describes a conceptual organocatalytic approach to synthesize the target compound. The causality for each step is explained to provide insight into the experimental design.

Caption: Asymmetric synthesis via organocatalyzed Michael addition.

Detailed Protocol: Asymmetric Michael Addition

Objective: To synthesize (R)-Ethyl 2-oxopyrrolidine-3-carboxylate with high enantiomeric excess.

Materials:

-

Diethyl 2-methylidenepropanedioate (Itaconate diester)

-

Nitromethane

-

Chiral squaramide-based organocatalyst

-

Toluene (anhydrous)

-

Raney Nickel (slurry in water)

-

Ethanol

-

Hydrogen gas (H₂)

-

Standard glassware and hydrogenation apparatus

Step-by-Step Methodology:

-

Asymmetric Michael Addition:

-

Rationale: This step establishes the crucial C3 stereocenter. A chiral bifunctional catalyst (e.g., a squaramide catalyst) is chosen because it can activate both the nucleophile (nitromethane) and the electrophile (itaconate) through hydrogen bonding, directing the attack to one specific face of the molecule.

-

Procedure: To a solution of diethyl 2-methylidenepropanedioate (1.0 eq) and the chiral organocatalyst (0.05 eq) in anhydrous toluene at 0°C, add nitromethane (1.2 eq) dropwise.

-

Allow the reaction to stir at room temperature for 24-48 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure. The crude nitro-adduct is typically carried forward without extensive purification.

-

-

Reductive Cyclization:

-

Rationale: This is a highly efficient transformation where the nitro group is reduced to an amine, which then spontaneously undergoes intramolecular cyclization with one of the ester groups to form the stable five-membered lactam ring. Raney Nickel is a cost-effective and highly active catalyst for nitro group reduction.

-

Procedure: Dissolve the crude nitro-adduct in ethanol. Carefully add a slurry of Raney Nickel (approx. 10% by weight).

-

Transfer the mixture to a hydrogenation vessel. Pressurize the vessel with hydrogen gas (50-100 psi).

-

Stir the reaction vigorously at room temperature for 12-24 hours.

-

Self-Validation: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the intermediate and the formation of the product. The uptake of hydrogen will also cease upon completion.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled while wet.

-

Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield pure (R)-Ethyl 2-oxopyrrolidine-3-carboxylate.

-

Chemical Reactivity and Derivatization Pathways

The synthetic value of this building block lies in the orthogonal reactivity of its functional groups. The lactam and the ethyl ester can be selectively manipulated to build molecular complexity.

Caption: Key derivatization reactions of the title compound.

-

N-Alkylation/Arylation: The lactam nitrogen can be deprotonated with a strong base (e.g., sodium hydride) and subsequently alkylated or arylated. This is a common strategy to introduce substituents that can modulate pharmacokinetic properties or interact with specific binding pockets in a biological target.

-

Ester Hydrolysis: Saponification of the ethyl ester using a base like lithium hydroxide yields the corresponding carboxylic acid. This acid is a crucial handle for forming amide bonds via peptide coupling reactions, allowing for the extension of the molecule and the introduction of diverse functional groups.

-

Ester Reduction: Selective reduction of the ester group, often with a mild reducing agent like lithium borohydride (which is less likely to reduce the lactam), provides the primary alcohol. This alcohol can then be used in further synthetic transformations, such as ether formation or oxidation.

Applications in Drug Discovery: Targeting the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel vital for synaptic plasticity, learning, and memory.[10] However, its dysfunction (either hyperactivity or hypofunction) is implicated in a range of neurological and psychiatric disorders, including schizophrenia, epilepsy, and ischemic brain injury.[1][10] Consequently, the NMDA receptor is a major target for therapeutic intervention.

(R)-Ethyl 2-oxopyrrolidine-3-carboxylate serves as an excellent starting scaffold for developing NMDA receptor antagonists and modulators.[2][3] The pyrrolidinone core can be elaborated to mimic the structure of glycine or D-serine, which are co-agonists at the GluN1 subunit of the receptor. By modifying the substituents at the N1, C3, and other positions, researchers can fine-tune the molecule's affinity and selectivity for different NMDA receptor subtypes (e.g., those containing GluN2B subunits).[11]

Caption: Simplified NMDA receptor activation and point of intervention.

Analytical Methodologies: Ensuring Purity and Stereointegrity

For any chiral building block, confirming both chemical purity and enantiomeric purity is non-negotiable.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric excess (e.e.) of (R)-Ethyl 2-oxopyrrolidine-3-carboxylate.

Rationale: Enantiomers have identical physical properties in an achiral environment, but they can be separated by chromatography on a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are commonly used for this class of compounds.